molecular formula C12H17ClN2O B1646630 1-(2-chloro-3-ethoxyphenyl)Piperazine

1-(2-chloro-3-ethoxyphenyl)Piperazine

Cat. No.: B1646630
M. Wt: 240.73 g/mol
InChI Key: FEOQTTMZIFCPCX-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-ethoxyphenyl)piperazine is a substituted piperazine derivative featuring a phenyl ring with 2-chloro and 3-ethoxy substituents. Piperazine derivatives are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as serotonin receptors, dopamine transporters, and enzymes involved in cancer or bacterial proliferation .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-(2-chloro-3-ethoxyphenyl)piperazine

InChI

InChI=1S/C12H17ClN2O/c1-2-16-11-5-3-4-10(12(11)13)15-8-6-14-7-9-15/h3-5,14H,2,6-9H2,1H3

InChI Key

FEOQTTMZIFCPCX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1Cl)N2CCNCC2

Canonical SMILES

CCOC1=CC=CC(=C1Cl)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and pharmacological profiles of 1-(2-chloro-3-ethoxyphenyl)piperazine can be inferred through comparisons with structurally similar compounds:

Substitution Patterns and Receptor Affinity

Compound Substituents Key Biological Activities Receptor Affinity Source
This compound 2-Cl, 3-OEt Inferred: Potential serotonin/dopamine modulation Likely 5-HT1A/1B, D2 N/A
mCPP (1-(3-chlorophenyl)piperazine) 3-Cl Psychoactive, appetite suppression 5-HT2C > 5-HT1B
TFMPP (1-(3-trifluoromethylphenyl)piperazine) 3-CF3 Stimulant, MDMA-like effects 5-HT1A/1B, weak dopamine
1-(2-methoxyphenyl)piperazine 2-OCH3 Antibacterial, serotonin agonist 5-HT1A, adrenergic α1
1-(4-chlorobenzhydryl)piperazine 4-Cl, benzhydryl Cytotoxic (IC50: 2–10 µM in cancer cells) N/A
  • Substituent Position: The 2-chloro group in the target compound contrasts with the 3-chloro in mCPP, which is critical for 5-HT2C selectivity .
  • Functional Groups : The ethoxy group (bulkier than methoxy) could reduce antibacterial activity compared to 1-(2-methoxyphenyl)piperazine, as bulky substituents often hinder target binding .

Cytotoxicity and Antibacterial Activity

  • Cancer Cell Cytotoxicity : Derivatives like 1-(4-chlorobenzhydryl)piperazine exhibit IC50 values of 2–10 µM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer lines . The ethoxy group in the target compound may enhance stability but reduce potency due to steric effects.
  • Antibacterial Effects : 1-(2-methoxyphenyl)piperazine derivatives show activity against Gram-positive bacteria (e.g., S. aureus), while chloro substituents (e.g., 1-(3-chlorophenyl)piperazine) are less effective .

Psychoactive and Neurotransmitter Effects

  • Serotonin Receptor Modulation : TFMPP and mCPP bind to 5-HT1A/1B receptors, but their effects diverge due to trifluoromethyl (TFMPP) vs. chloro (mCPP) groups. TFMPP is more selective for 5-HT1B, while mCPP prefers 5-HT2C .
  • Dopamine Transporter Interaction : Piperazines like 1-(2-diphenylmethoxy)ethyl-4-(3-phenylpropyl)piperazine bind to dopamine transporters, suggesting the target compound may share this activity if the ethoxy group permits .

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